molecular formula C11H22O B2411657 2-(4,4-Dimethylcyclohexyl)propan-1-ol CAS No. 2248317-05-5

2-(4,4-Dimethylcyclohexyl)propan-1-ol

Cat. No.: B2411657
CAS No.: 2248317-05-5
M. Wt: 170.296
InChI Key: JPYZIKZXFYYYQK-UHFFFAOYSA-N
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Description

2-(4,4-Dimethylcyclohexyl)propan-1-ol is an organic compound with the molecular formula C11H22O It is a derivative of cyclohexane, featuring a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a 4,4-dimethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylcyclohexyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexane, which undergoes a series of reactions to introduce the dimethyl groups at the 4-position.

    Formation of Intermediate: The intermediate compound is then reacted with propanal in the presence of a suitable catalyst to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.

    Reduction: H2 with a palladium catalyst or NaBH4 in methanol.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products

    Oxidation: Formation of 2-(4,4-Dimethylcyclohexyl)propan-1-one.

    Reduction: Formation of 2-(4,4-Dimethylcyclohexyl)propane.

    Substitution: Formation of 2-(4,4-Dimethylcyclohexyl)propyl chloride or bromide.

Scientific Research Applications

2-(4,4-Dimethylcyclohexyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The dimethylcyclohexyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4,4-Dimethylcyclohexyl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-(4,4-Dimethylcyclohexyl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(4,4-Dimethylcyclohexyl)propane: Similar structure but without the hydroxyl group.

Uniqueness

2-(4,4-Dimethylcyclohexyl)propan-1-ol is unique due to its specific combination of a hydroxyl group and a dimethylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4,4-dimethylcyclohexyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYZIKZXFYYYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC(CC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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